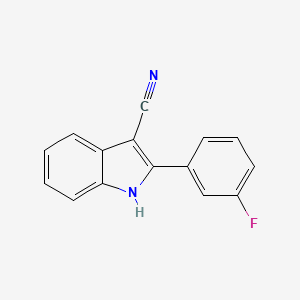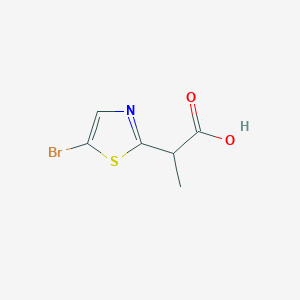
2-(5-Bromothiazol-2-yl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromothiazol-2-yl)propanoic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromine atom at the 5-position of the thiazole ring and a propanoic acid moiety makes this compound unique and of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiazol-2-yl)propanoic acid typically involves the bromination of thiazole derivatives followed by the introduction of the propanoic acid group. One common method involves the reaction of 5-bromothiazole with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of 2-(5-Bromothiazol-2-yl)propanoic acid may involve large-scale bromination processes followed by purification steps such as crystallization or distillation. The use of microwave-assisted synthesis has also been explored to improve efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromothiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming thiazole derivatives without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .
Aplicaciones Científicas De Investigación
2-(5-Bromothiazol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromothiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and thiazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may interfere with bacterial cell wall synthesis or enzyme activity, contributing to its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Chlorothiazol-2-yl)propanoic acid
- 2-(5-Fluorothiazol-2-yl)propanoic acid
- 2-(5-Iodothiazol-2-yl)propanoic acid
Uniqueness
2-(5-Bromothiazol-2-yl)propanoic acid is unique due to the presence of the bromine atom, which imparts specific chemical and biological properties. Compared to its chlorinated, fluorinated, or iodinated counterparts, the bromine derivative may exhibit different reactivity and potency in various applications .
Propiedades
Fórmula molecular |
C6H6BrNO2S |
|---|---|
Peso molecular |
236.09 g/mol |
Nombre IUPAC |
2-(5-bromo-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H6BrNO2S/c1-3(6(9)10)5-8-2-4(7)11-5/h2-3H,1H3,(H,9,10) |
Clave InChI |
QQPVUAIYGRRBEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=C(S1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate](/img/structure/B13031135.png)
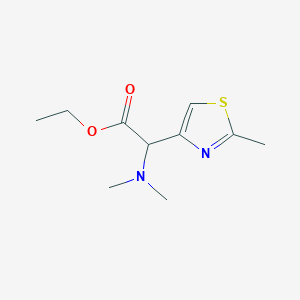
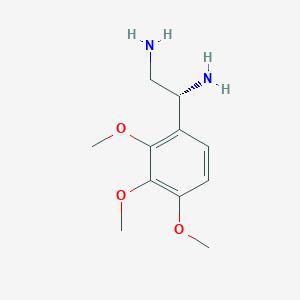
![4-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13031159.png)

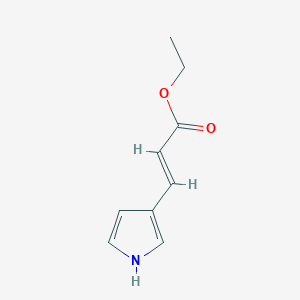
![3-Amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13031182.png)
![methyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13031194.png)
![(6S,9S)-N-Benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinoxalin-5-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13031195.png)
![2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid](/img/structure/B13031207.png)
